N-(4-chlorophenyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O3 and its molecular weight is 438.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Chemical Reactions
Nano magnetite catalysis
The synthesis of compounds related to N-(4-chlorophenyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide using nano magnetite as a catalyst under ultrasound irradiation is a significant development. This method shows efficiency in the synthesis of N -((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives (Mokhtary & Torabi, 2017).
Antibacterial activity
N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which are structurally similar to the compound , have been synthesized and evaluated for antibacterial potentials. These compounds exhibit moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Synthesis of 1,8-naphthyridine derivatives
The synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine, including compounds similar to the targeted molecule, has been achieved. Some of these compounds showed good biological activity against Staphylococcus aureus and Staphylococcus epidermidis (Saleh & Ayoub, 2014).
Potential Pharmacological Activities
Serotonin receptor antagonism
A study on 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds, which share structural features with the target compound, revealed their potential as serotonin 5-HT3 receptor antagonists. This indicates a possible direction for pharmacological application (Mahesh, Perumal, & Pandi, 2004).
Molecular docking and interaction studies
The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the binding interactions of similar compounds. This study highlights the potential for designing receptor-specific drugs (Shim et al., 2002).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-15-5-10-18-21(30)19(23(31)27-11-3-2-4-12-27)13-28(22(18)25-15)14-20(29)26-17-8-6-16(24)7-9-17/h5-10,13H,2-4,11-12,14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXOPPIGMFFHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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